



# Navigating the NBI-6024 Clinical Trial: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NBI-6024  |           |
| Cat. No.:            | B10860019 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the clinical trial design of **NBI-6024**, an altered peptide ligand investigated for the treatment of recent-onset type 1 diabetes.

## Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the NBI-6024 Phase 2 clinical trial?

The primary goal of the trial was to determine if repeated subcutaneous injections of **NBI-6024** could preserve the function of insulin-producing beta cells in patients recently diagnosed with type 1 diabetes.[1] This was primarily measured by assessing changes in C-peptide concentrations, a biomarker for endogenous insulin production.

Q2: What was the underlying mechanism of action for NBI-6024?

**NBI-6024** is an altered peptide ligand (APL) of the human insulin B-chain (amino acids 9-23). It was designed to modulate the autoimmune response that destroys beta cells in type 1 diabetes. The therapeutic hypothesis was that **NBI-6024** would shift the T-cell response from a pro-inflammatory Th1 phenotype, which is implicated in the autoimmune attack, to a more protective Th2 phenotype.

Q3: Why did the NBI-6024 Phase 2 trial fail to meet its primary endpoint?



The trial did not demonstrate a statistically significant preservation of beta-cell function in patients treated with **NBI-6024** compared to placebo.[1] While the exact reasons for the trial's outcome are multifaceted, several challenges in the clinical trial design and the broader field of antigen-specific immunotherapy for type 1 diabetes may have contributed:

- Dose Selection: The doses of **NBI-6024** used in the trial (0.1 mg, 0.5 mg, and 1.0 mg) may not have been optimal to induce a significant and lasting immunological effect.[1]
- Patient Heterogeneity: The autoimmune process in type 1 diabetes can vary significantly between individuals. A "one-size-fits-all" approach with a single peptide may not be effective for all patients.
- Lack of Robust Biomarkers: While C-peptide is a standard measure of beta-cell function, there is a need for more sensitive and predictive biomarkers to gauge the immunological response to therapies like NBI-6024.
- Difficulty in Translating Preclinical Success: While NBI-6024 showed promise in animal models, translating these findings to human clinical trials is a common challenge in drug development, particularly for complex autoimmune diseases.

Q4: Were there any safety concerns with **NBI-6024** in the clinical trial?

The **NBI-6024** clinical trial report indicated that the treatment was generally well-tolerated, with no major safety issues identified.

## **Troubleshooting Guide for Related Experiments**

Issue: Difficulty in detecting a significant change in T-cell phenotype in response to an altered peptide ligand.

- Possible Cause: The timing of sample collection may not align with the peak immunological response.
- Troubleshooting Step: In your experimental design, consider including multiple time points for peripheral blood mononuclear cell (PBMC) isolation and analysis to capture the dynamics of the T-cell response.



- Possible Cause: The in vitro stimulation conditions may not be optimal for detecting a Th2 shift.
- Troubleshooting Step: Titrate the concentration of the altered peptide ligand used for in vitro restimulation of PBMCs. Additionally, ensure the use of appropriate positive and negative controls for cytokine production.
- Possible Cause: The sensitivity of the assay may be insufficient to detect subtle changes in cytokine profiles.
- Troubleshooting Step: Consider using a highly sensitive assay such as the Enzyme-Linked Immunosorbent Spot (ELISPOT) assay, which can detect cytokine-secreting cells at a singlecell level.

# **Quantitative Data Summary**

The following table summarizes the key outcomes of the NBI-6024 Phase 2 clinical trial.

| Parameter                                            | Placebo | NBI-6024 (0.1<br>mg) | NBI-6024 (0.5<br>mg) | NBI-6024 (1.0<br>mg) |
|------------------------------------------------------|---------|----------------------|----------------------|----------------------|
| Number of<br>Patients                                | 48      | 47                   | 46                   | 47                   |
| Mean Peak C-<br>peptide at 24<br>Months<br>(pmol/mL) | 0.54    | 0.59                 | 0.57                 | 0.48                 |
| Change in Fasting C- peptide over 24 Months          | Decline | Decline              | Decline              | Decline              |
| Change in Stimulated C- peptide over 24 Months       | Decline | Decline              | Decline              | Decline              |



Data compiled from the published results of the NBI-6024 Phase 2 clinical trial.[1]

# Experimental Protocols Mixed-Meal Tolerance Test (MMTT) for C-Peptide Measurement

Objective: To assess endogenous insulin secretion (via C-peptide levels) in response to a standardized meal.

#### Procedure:

- Patient Preparation: Patients should fast for at least 8 hours overnight.
- Baseline Blood Draw: Collect a baseline blood sample for C-peptide and glucose measurement.
- Meal Administration: The patient consumes a standardized liquid meal (e.g., Boost or Ensure) within a 10-minute timeframe. The volume of the meal is typically calculated based on the patient's body weight.
- Post-Meal Blood Draws: Collect blood samples at specific time points after meal ingestion. A common schedule includes 30, 60, 90, and 120 minutes.
- Sample Processing: Blood samples are collected in appropriate tubes (e.g., EDTA tubes for C-peptide) and centrifuged to separate plasma. Plasma is then stored at -80°C until analysis.
- C-peptide Analysis: C-peptide levels are measured using a validated immunoassay.

# Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay for Cytokine Profiling

Objective: To quantify the frequency of cytokine-secreting T-cells (e.g., IFN-y for Th1, IL-4 for Th2) in response to **NBI-6024**.

#### Procedure:



- PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
- Cell Plating: Coat a 96-well ELISPOT plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ or anti-IL-4). Wash the plate and then add a known number of PBMCs to each well.
- In Vitro Stimulation: Add the NBI-6024 peptide, a positive control (e.g., phytohemagglutinin),
   and a negative control (media alone) to the appropriate wells.
- Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
- Detection: Wash the wells and add a biotinylated detection antibody specific for the cytokine.
   Following another incubation and wash step, add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
- Spot Development: Add a substrate that will be converted by the enzyme to form a colored, insoluble spot at the site of cytokine secretion.
- Analysis: Count the number of spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of cytokine-secreting cells.

### **Visualizations**





Click to download full resolution via product page

Caption: Proposed mechanism of action of NBI-6024 in type 1 diabetes.





Click to download full resolution via product page

Caption: Simplified workflow of the NBI-6024 Phase 2 clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. No effect of the altered peptide ligand NBI-6024 on beta-cell residual function and insulin needs in new-onset type 1 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the NBI-6024 Clinical Trial: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860019#challenges-in-nbi-6024-clinical-trial-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com